N7-Methylation Eliminates a Hydrogen-Bond Donor and Reduces Polar Surface Area vs. Des-Methyl Analog
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane contains zero hydrogen-bond donors (HBD), whereas its direct des-methyl comparator, 1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-16-8), possesses one N–H donor at the spiro nitrogen. This difference is critical for CNS penetration, as the widely accepted guideline for BBB-permeable compounds requires HBD ≤ 3 [1]. The N7-methylation also lowers calculated topological polar surface area (TPSA) and increases logP, parameters directly correlated with passive permeability .
| Evidence Dimension | Hydrogen-bond donor count and predicted logP |
|---|---|
| Target Compound Data | HBD = 0; ACD/LogP = 1.8 (predicted) |
| Comparator Or Baseline | 1-(Pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-16-8): HBD = 1; ACD/LogP = 1.3 (predicted) |
| Quantified Difference | ΔHBD = -1; ΔlogP ≈ +0.5 |
| Conditions | Calculated using ChemAxon/ACD Labs prediction algorithms; structures confirmed by SMILES: CN(CC1)CC21CCCN2C3=CN=CN=C3 vs. C1CC2(CCN(C2)C3=CN=CN=C3)NC1 |
Why This Matters
Procurement of the N7-methyl derivative is scientifically justified for any CNS program where minimizing HBD count is essential to achieving passive brain exposure, a property the des-methyl analog cannot match.
- [1] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2, 541–553 (2005). View Source
